molecular formula C18H29NO3 B1677043 n-Vanillyldecanamide CAS No. 31078-36-1

n-Vanillyldecanamide

Cat. No.: B1677043
CAS No.: 31078-36-1
M. Wt: 307.4 g/mol
InChI Key: QLHTWDQJPOTDMV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

n-Vanillyldecanamide, also known as capsaicinoid, is a compound isolated from the fruits of Capsicum annuum . The primary target of this compound is the vanilloid receptor, TRPV1 . This receptor is located at the ends of neurons and plays a crucial role in pain perception and thermoregulation .

Mode of Action

Upon binding to the TRPV1 receptor, this compound causes the opening of the channel and the influx of calcium ions inside the cell . This leads to the depolarization of the cell membrane, forming an action potential that is transmitted into the spinal cord, causing the sensation of pain and warmth .

Biochemical Pathways

The activation of the TRPV1 receptor by this compound affects several biochemical pathways. One of the key pathways influenced is the angiogenic pathway induced by VEGF (vascular endothelial growth factor) . VEGF is the main regulator of the angiogenesis process in both cancerous and healthy cells . This compound acts as an inhibitor of this pathway, demonstrating its potential anti-angiogenic properties .

Result of Action

The binding of this compound to the TRPV1 receptor and the subsequent cellular changes result in a significant reduction in the radical length of Lactuca sativa seedlings in a dose-dependent manner . This indicates the potential of this compound to influence plant growth and development.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pungency of capsaicinoids, including this compound, in Capsicum fruits is influenced by weather conditions such as heat waves, and it increases with the maturation of the fruit .

Safety and Hazards

N-Vanillyldecanamide is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

While there are many studies on capsaicinoids, including n-Vanillyldecanamide, there are still many conflicting or incomplete studies, especially in the case of the anticancerogenic activity of capsaicinoids . Therefore, more research is needed to clearly confirm its activity in this regard .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Vanillyldecanamide can be synthesized through the reaction of vanillin hydrochloride with decanoyl chloride in the presence of a base such as sodium bicarbonate. The reaction typically involves dissolving vanillin hydrochloride in water, adding sodium bicarbonate, and then introducing decanoyl chloride dissolved in chloroform. The mixture is stirred at room temperature to yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: N-Vanillyldecanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Substituted amides and other derivatives.

Comparison with Similar Compounds

  • Capsaicin
  • Dihydrocapsaicin
  • Nordihydrocapsaicin
  • Homocapsaicin
  • Homodihydrocapsaicin

Properties

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-9-10-18(21)19-14-15-11-12-16(20)17(13-15)22-2/h11-13,20H,3-10,14H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHTWDQJPOTDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185028
Record name N-Vanillyldecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31078-36-1
Record name N-Vanillyldecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31078-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Vanillyldecanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031078361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Vanillyldecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-VANILLYLDECANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18EB43C97X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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